molecular formula C25H24N4O6 B2758907 N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 1113105-70-6

N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B2758907
CAS RN: 1113105-70-6
M. Wt: 476.489
InChI Key: HUCNPYVLQKDNJC-UHFFFAOYSA-N
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Description

“N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide” is a chemical compound with the linear formula C27H28N4OS2 . It is a complex organic compound that is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves careful competition studies, catalyst analogue synthesis, mechanistic investigations, and consideration of the elementary steps in NHC-catalyzed reactions . The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C27H28N4OS2 . It has a molecular weight of 488.678 .


Chemical Reactions Analysis

The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .

Scientific Research Applications

Catalytic Protocols in Organic Synthesis

The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been used in the study of new catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .

Bioactive Compound Synthesis

This compound has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . This suggests its potential use in the development of new bioactive compounds.

Taste-enhancing Compound

The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been synthesized and studied as a novel taste-enhancing compound . This could be important in the food industry to reduce sodium intake while maintaining food palatability.

Anticancer, Antibacterial, Antifungal, Anti-inflammatory, and Immunological Modulator Properties

The compound N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide is known as a relevant therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

NHC-catalyzed Reactions

The N-mesityl group in N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to have a significant effect on NHC-catalyzed reactions . It has been determined that the effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .

Catalyst Selection and Design

The studies on the effect of the N-mesityl group in N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide provide a roadmap for catalyst selection and design . This could be particularly useful in the field of organic synthesis.

Future Directions

The future directions of this compound could involve further studies on its synthesis and reactions. It could also be explored for potential applications in various fields of chemistry .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-19-10-7-16(8-11-19)24-27-25(35-28-24)18-9-12-22(31)29(14-18)15-21(30)26-13-17-5-4-6-20(33-2)23(17)34-3/h4-12,14H,13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNPYVLQKDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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